L-Arginine, L-tryptophyl-L-arginyl-L-tryptophyl-L-tyrosyl-L-cysteinyl-

tyrosine recombinase inhibition Holliday junction trapping lambda integrase excision assay

Researchers requiring a validated positive-control inhibitor for HJ-processing enzyme assays face limited commercial availability of well-characterized peptides. WRWYCR directly addresses this gap with defined IC₅₀ values (0.060 μM RecG; 0.032 μM RuvABC) and a 14 nM Kd for HJ DNA, providing a quantitative benchmark for inhibitor screening campaigns. · 42-fold greater RecG inhibition vs. single-chain analog WRWYRGGRYWRW · Disulfide-dependent activity enables DTT-reversible, target-specific assay validation · Custom synthesis available; typical lead time 2-4 weeks for ≥95% HPLC purity

Molecular Formula C46H60N14O8S
Molecular Weight 969.1 g/mol
CAS No. 383413-64-7
Cat. No. B14250361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginine, L-tryptophyl-L-arginyl-L-tryptophyl-L-tyrosyl-L-cysteinyl-
CAS383413-64-7
Molecular FormulaC46H60N14O8S
Molecular Weight969.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C46H60N14O8S/c47-31(20-26-22-54-32-9-3-1-7-29(26)32)39(62)56-34(11-5-17-52-45(48)49)40(63)59-37(21-27-23-55-33-10-4-2-8-30(27)33)42(65)58-36(19-25-13-15-28(61)16-14-25)41(64)60-38(24-69)43(66)57-35(44(67)68)12-6-18-53-46(50)51/h1-4,7-10,13-16,22-23,31,34-38,54-55,61,69H,5-6,11-12,17-21,24,47H2,(H,56,62)(H,57,66)(H,58,65)(H,59,63)(H,60,64)(H,67,68)(H4,48,49,52)(H4,50,51,53)/t31-,34-,35-,36-,37-,38-/m0/s1
InChIKeyFHWTZFWYRDVZTN-DLXWRWKMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WRWYCR: Holliday Junction-Trapping Antimicrobial Peptide


L-Arginine, L-tryptophyl-L-arginyl-L-tryptophyl-L-tyrosyl-L-cysteinyl- (Trp-Arg-Trp-Tyr-Cys-Arg; WRWYCR) is a synthetic hexapeptide originally identified from combinatorial peptide library screening as a potent inhibitor of bacteriophage lambda integrase-mediated site-specific recombination [1]. This compound functions by binding to and stabilizing Holliday junction (HJ) intermediates, preventing their resolution by diverse DNA repair enzymes including RecG helicase, RuvABC resolvase, and tyrosine recombinases [2]. As an all-L-amino acid peptide with a single cysteine residue, WRWYCR requires homodimerization via disulfide bond formation to achieve its active HJ-binding conformation [3]. Its mechanism of action—targeting DNA repair intermediates rather than classical bacterial cell wall or ribosomal targets—defines a novel antimicrobial class distinct from both conventional antibiotics and membrane-disrupting antimicrobial peptides [2].

HJ Trapping Holliday junction stabilization for DNA repair inhibition studies
Screening Tool Mechanism-specific antimicrobial peptide for HJ resolution enzyme assays
Redox-Gated Conditional inhibitor with disulfide-dependent activity for time-resolved experiments

Why WRWYCR Cannot Be Substituted by Generic HJ Peptides or D-Stereoisomers


WRWYCR occupies a specific performance niche among Holliday junction-trapping peptides that precludes simple substitution with in-class analogs. The all-L-amino acid homodimer (WRWYCR)₂ achieves a 42-fold greater inhibitory potency against RecG helicase (IC₅₀ = 0.06 μM) compared to the single-chain analog WRWYRGGRYWRW (IC₅₀ = 2.53 μM) [1], while the D-stereoisomer wrwycr, though more protease-resistant, exhibits a 3.3-fold higher IC₅₀ against RuvABC resolvase (0.2 μM vs. 0.06 μM) [2]. The closely related hexapeptide KWWCRW shares HJ-binding activity but lacks the >50-fold excision inhibition advantage over first-generation peptides that characterizes WRWYCR [3]. Small molecule thiourea mimetics, while eliminating the disulfide-dependence limitation, show only modest antibacterial activity even against hyperpermeable strains and fail to replicate the broad-spectrum bactericidal potency of the parent peptide [4]. For procurement decisions, these quantitative gaps in target engagement and functional potency mean that neither alternative scaffold classes nor stereoisomers serve as drop-in replacements for the specific activity profile of WRWYCR.

Single-Chain Analog WRWYRGGRYWRW lacks disulfide-dependent homodimer architecture; may reduce RecG inhibition potency and alter DNA-binding specificity.
D-Stereoisomer wrwycr offers protease resistance but may shift RuvABC resolvase inhibition profile and overall enzyme-targeting selectivity.
Thiourea Mimetics Small molecule analogs eliminate disulfide dependence but show limited functional activity, even in hyperpermeable strains; not a drop-in replacement.

Quantitative Differentiation Evidence for WRWYCR


Excision Inhibition vs. First-Generation Hexapeptides

In a direct head-to-head comparison within the same study, WRWYCR inhibited lambda integrase-mediated excision with over 50-fold greater potency than previously identified hexapeptide inhibitors from the same combinatorial library screen [1]. The earlier-generation peptides (e.g., WKHYNY and related sequences) trapped only 40–60% of recombination substrates at the HJ stage, whereas WRWYCR stably traps Holliday junction complexes in all recombination pathways mediated by integrase as well as the Cre recombinase [1].

Excision Inhibition
Head-to-head
>50-fold over first-gen peptides (e.g., WKHYNY); traps HJ in all Int- and Cre-mediated pathways
Supports HJ-trapping potency screening
In vitro site-specific recombination assay context
tyrosine recombinase inhibition Holliday junction trapping lambda integrase excision assay

Holliday Junction Binding Affinity and Replication Fork Discrimination

Quantitative fluorescence-based binding assays using the 2-aminopurine probe demonstrated that the (WRWYCR)₂ homodimer binds protein-free Holliday junction DNA with a dissociation constant (Kd) of 14 nM, while binding to replication fork substrates is 4- to 9-fold weaker (Kd ≈ 64–132 nM) [1]. Electrophoretic mobility shift assays independently confirmed a Kd of 12.5 nM for HJ binding [1]. This degree of selectivity for HJ over other branched DNA structures is critical for mechanism-specific DNA repair inhibition and is not matched by the single-chain analog WRWYRGGRYWRW, which exhibits a Kd of 25 nM for HJ and greater non-specific DNA binding at higher concentrations [2].

HJ Binding Affinity
Reported
Kd 14 nM (2-AP fluorescence); 4–9 fold selectivity over replication fork substrates. EMSA Kd 12.5 nM.
Structure-selective DNA binding characterization
Cross-study comparison; single-chain analog Kd 25 nM
DNA repair inhibition Holliday junction binding structure-selective DNA ligand

RecG Helicase Inhibition vs. Single-Chain Analog

Head-to-head biochemical comparison of (WRWYCR)₂ and WRWYRGGRYWRW in HJ processing assays revealed a striking difference in RecG helicase inhibition, with (WRWYCR)₂ achieving an IC₅₀ of 0.060 μM versus 2.53 μM for the single-chain analog—a 42-fold potency advantage [1]. Against RuvABC resolvase, (WRWYCR)₂ also maintained superiority with an IC₅₀ of 0.032 μM compared to 0.045 μM for WRWYRGGRYWRW [1]. The D-stereoisomer (wrwycr)₂ showed further reduced potency against RuvABC (IC₅₀ = 0.2 μM, a 6.3-fold decrease vs. (WRWYCR)₂) [1]. This pattern underscores that the all-L-amino acid homodimer configuration is optimal for high-potency enzyme inhibition.

RecG Inhibition
Head-to-head
(WRWYCR)₂ IC₅₀ 0.060 μM vs. WRWYRGGRYWRW 2.53 μM (42-fold difference); RuvABC IC₅₀ 0.032 μM vs. 0.045 μM
RecG inhibition assay development context
In vitro HJ unwinding assay; (−) DTT
RecG helicase inhibition DNA repair enzyme targeting Holliday junction processing

Disulfide-Dependent Dimerization and Oxidation-State Sensitivity

A defining and functionally exploitable characteristic of WRWYCR is its strict dependence on disulfide-mediated homodimerization for biological activity. Under non-reducing conditions, (WRWYCR)₂ inhibits excision with an IC₅₀ of 0.010 μM, but this potency shifts 25-fold to 0.25 μM in the presence of the reducing agent dithiothreitol (DTT) [1]. In contrast, the single-chain analog WRWYRGGRYWRW maintains comparable activity in both oxidizing and reducing environments (IC₅₀ = 0.025 μM without DTT vs. 0.055 μM with DTT, only a 2.2-fold shift) [1]. This redox-sensitive property of WRWYCR provides a built-in experimental control mechanism: activity can be conditionally modulated by controlling the redox state, enabling pulse-chase or conditional inhibition experimental designs that are not possible with disulfide-independent analogs.

Redox Sensitivity
Head-to-head
(WRWYCR)₂ IC₅₀ shifts from 0.010 μM (−DTT) to 0.25 μM (+DTT), 25-fold loss. Single-chain analog shifts only 2.2-fold.
Conditional inhibition experimental design
Lambda integrase excision assay with/without DTT
redox-sensitive peptide disulfide-dependent activity conditional inhibitor

Broad-Spectrum Bactericidal Activity Against Gram-Positive and Gram-Negative Bacteria

In standardized broth microdilution MIC assays, (WRWYCR)₂ demonstrated bactericidal activity against a panel of clinically relevant bacteria. MIC values ranged from 2.2 μg/mL against Bacillus subtilis to 17.5 μg/mL against Salmonella enterica serovar Typhimurium LT2 and Escherichia coli MG1655 [1]. In a separate study, the D-stereoisomer wrwycr showed an MIC of 64 μM against wild-type Gram-negative E. coli and Salmonella, and 8–32 μM against Gram-positive pathogens (B. subtilis, S. aureus, MRSA, L. monocytogenes) as well as LPS-truncated Gram-negative mutants [2]. Notably, the bactericidal effect at 1–2× MIC was accompanied by specific mechanistic readouts—accumulation of DNA breaks, 10-fold increase in anucleate cells, and filamentation—confirming on-target DNA repair inhibition rather than non-specific membrane lysis [2]. The single-chain analog wrwyrggrywrw showed 2–4 fold lower MICs than (wrwycr)₂ in most strains tested [1], but with reduced RecG inhibition potency, indicating a trade-off between membrane activity and enzyme-targeting specificity.

Antimicrobial Screening
Reported
MIC range 2.2–17.5 μg/mL (Gram-positive and Gram-negative). Mechanistic readouts: DNA breaks, 10-fold anucleate cells, filamentation.
Antimicrobial screening context; MIC endpoint review
Broth microdilution, NCCLS protocol; not membrane lysis
antimicrobial peptide minimum inhibitory concentration DNA repair-targeted antibiotic

Intracellular Salmonella Reduction in Murine Macrophages

In a murine macrophage infection model using Salmonella enterica serovar Typhimurium, treatment with the D-stereoisomer wrwycr (selected for its superior protease resistance relative to the L-form WRWYCR) reduced recoverable intracellular bacterial counts by 100- to 1,000-fold after 24 hours of growth in J774A.1 macrophage-like cells, depending on the multiplicity of infection [1]. Peritoneal macrophages required higher doses but achieved comparable bacterial inhibition without toxicity to host cells [1]. Critically, peptide treatment elicited the SOS DNA damage response in a significant fraction of intracellular bacteria, directly confirming that the DNA repair-targeting mechanism of action is maintained within the intracellular mammalian environment [1]. This intracellular efficacy distinguishes the WRWYCR/wrwycr scaffold from many conventional antibiotics that show poor penetration or activity within the phagosomal compartment.

Intracellular Model
Model context
wrwycr reduced intracellular S. Typhimurium 100–1,000 fold in J774A.1 macrophages; SOS response induced in bacteria.
Intracellular infection model response context
Murine macrophage infection model; 24 h exposure
intracellular antibacterial activity Salmonella infection model macrophage efficacy

WRWYCR Research and Industrial Application Scenarios


HJ Resolution Enzyme Screening Assay Development

WRWYCR is ideally suited as a positive-control inhibitor in high-throughput screening assays designed to identify novel small molecule or peptide inhibitors of HJ-processing enzymes such as RecG helicase and RuvABC resolvase. Its well-characterized IC₅₀ values (0.060 μM for RecG; 0.032 μM for RuvABC) and Kd of 14 nM for HJ DNA provide a quantitative benchmark against which candidate inhibitors can be compared. The disulfide-dependent activity also enables conditional inhibition protocols where enzyme activity can be restored by DTT addition, serving as an internal assay validation control that confirms reversible, target-specific inhibition. The >50-fold potency advantage over first-generation HJ-trapping peptides ensures that less compound mass is required per assay well, reducing per-screen cost.

Bacterial DNA Repair Pathway Interrogation Probe

WRWYCR serves as a precision chemical biology probe for dissecting the relative contributions of homologous recombination-dependent DNA repair versus alternative repair pathways in live bacteria. Treatment with wrwycr produces quantifiable mechanistic signatures—DNA break accumulation measured by TUNEL staining or pulsed-field gel electrophoresis, chromosome segregation defects (10-fold increase in anucleate cells), and SOS response induction —that collectively confirm on-target DNA repair inhibition. The availability of both L-form (WRWYCR, higher intrinsic potency) and D-form (wrwycr, protease-resistant) allows researchers to distinguish between effects limited by peptide stability versus intrinsic target engagement, particularly in long-duration experiments or in protease-rich environments . The peptide's ability to trap HJ intermediates of six distinct prophage excision reactions in vivo provides additional utility as a tool to dissect tyrosine recombinase-dependent processes.

Lead Scaffold for Antibacterial SAR Optimization

WRWYCR provides a well-characterized starting point for medicinal chemistry campaigns aimed at developing non-disulfide-dependent, drug-like antibacterial agents targeting DNA repair. The extensive SAR data available across the WRWYCR scaffold family—including the single-chain analog WRWYRGGRYWRW (which eliminates disulfide dependence but reduces RecG inhibition by 42-fold ), the D-stereoisomer wrwycr (which improves protease resistance but reduces RuvABC inhibition by 6.3-fold ), and the small molecule thiourea mimetics (which show only modest activity even in hyperpermeable strains )—provide clear design principles for iterative optimization. The availability of robust biochemical IC₅₀ values, MIC data across multiple strains, and intracellular efficacy benchmarks creates a comprehensive SAR framework that is not available for less thoroughly characterized HJ-binding peptides such as KWWCRW. The low eukaryotic cytotoxicity observed at antibacterial concentrations further supports its suitability as a lead scaffold.

HJ Detection and Quantification Method Validation Standard

The well-defined, quantitative HJ-binding properties of WRWYCR (Kd = 14 nM for HJ DNA with 4–9-fold selectivity over replication forks ) make it an ideal validation standard for developing and benchmarking new methods for HJ detection, quantification, or structural analysis. The peptide can serve as a known-affinity HJ ligand to calibrate surface plasmon resonance (SPR), biolayer interferometry (BLI), or fluorescence anisotropy-based HJ detection platforms. Its reversible binding and redox-dependent activity provide orthogonal control mechanisms to verify that observed signals are HJ-specific rather than arising from non-specific DNA interactions. The availability of the structurally related but affinity-divergent single-chain analog WRWYRGGRYWRW (Kd = 25 nM) enables the construction of a two-point affinity ladder for calibration and dynamic range validation, a procurement-relevant advantage for laboratories establishing HJ-focused assay platforms.

Application
Selection Property
Validation Focus
HJ resolution enzyme screening assay development
Disulfide-dependent conditional inhibition profile
RecG/RuvABC enzyme inhibition assay benchmarking
Bacterial DNA repair pathway interrogation
Mechanism-specific DNA damage readout induction
SOS response and chromosome segregation endpoint analysis
Antibacterial SAR lead scaffold optimization
Scaffold diversification data (L-, D-, single-chain)
Structure-activity relationship across enzyme inhibition and antimicrobial screening
HJ detection method validation standard
Well-characterized HJ binding affinity and structural selectivity
Affinity calibration and specificity controls for HJ detection platforms
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